molecular formula C21H20O3 B372986 2,5-bis(4-methoxybenzylidene)cyclopentanone

2,5-bis(4-methoxybenzylidene)cyclopentanone

Katalognummer: B372986
Molekulargewicht: 320.4g/mol
InChI-Schlüssel: DWPJEPVQLUJRMB-SIJTWYJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-bis(4-methoxybenzylidene)cyclopentanone is an organic compound known for its unique structure and properties It is a derivative of cyclopentanone, where two 4-methoxybenzylidene groups are attached to the 2 and 5 positions of the cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated cyclopentanone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,5-bis(4-methoxybenzylidene)cyclopentanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 2,5-bis(4-methoxybenzylidene)cyclopentanone depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various molecular interactions, influencing pathways related to cell growth, apoptosis, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(4-methoxybenzylidene)acetone
  • 2,6-Bis(benzylidene)-1-cyclohexanone

Uniqueness

2,5-bis(4-methoxybenzylidene)cyclopentanone is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C21H20O3

Molekulargewicht

320.4g/mol

IUPAC-Name

(2Z,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13-,18-14+

InChI-Schlüssel

DWPJEPVQLUJRMB-SIJTWYJSSA-N

SMILES

COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/2\CC/C(=C/C3=CC=C(C=C3)OC)/C2=O

Kanonische SMILES

COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.